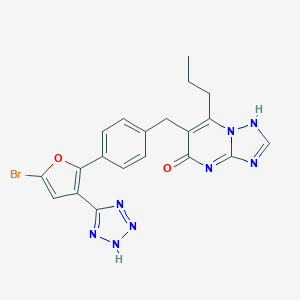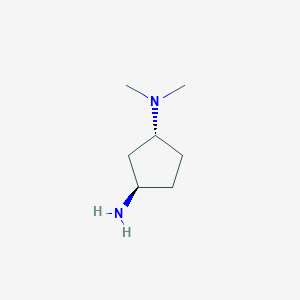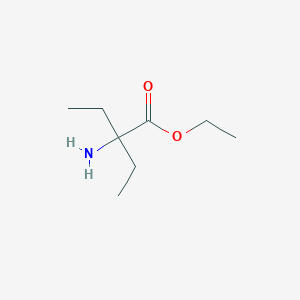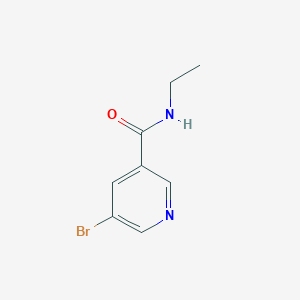
2-bromo-N-(2,6-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. This compound, part of the benzamide family, is known for its unique structure and has been analyzed in several studies focusing on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of 2-bromo-N-(2,6-dimethylphenyl)benzamide involves several steps, including the reaction of commercial 2-bromobenzoic acid with suitable amines. One study reported a high yield synthesis of a similar compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, which can provide insights into the synthesis mechanisms and conditions applicable to 2-bromo-N-(2,6-dimethylphenyl)benzamide (Polo et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(2,6-dimethylphenyl)benzamide has been characterized using X-ray crystallography, showing that the molecule crystallizes with two molecules in the asymmetric unit. The structure reveals that the H—N—C=O units adopt a trans conformation, similar to other benzanilides, and the central –NHCO– bridging unit is slightly tilted relative to the benzoyl ring (Gowda et al., 2008).
Chemical Reactions and Properties
This compound can participate in various chemical reactions characteristic of bromoarenes and benzamides. While specific reactions of 2-bromo-N-(2,6-dimethylphenyl)benzamide are not detailed, analogous compounds exhibit reactivity typical of halogenated aromatics and amides, such as substitution reactions and interactions with nucleophiles.
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline form can be deduced from studies on similar benzamide derivatives. These properties are significant for understanding the compound's behavior in different environments and for its application in chemical syntheses.
Chemical Properties Analysis
Chemical properties include reactivity with various chemical agents, stability under different conditions, and the nature of its chemical bonds. The detailed interaction forces and bond energies can be understood through studies involving similar benzamide compounds, particularly those involving halogen atoms which impact the compound's electrophilicity and overall reactivity.
For more specific studies and insights into 2-bromo-N-(2,6-dimethylphenyl)benzamide, further research would be required, focusing on this exact compound under various conditions and reactions.
References:
科学的研究の応用
-
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : Benzamides have been found to have antioxidant and antibacterial activities . They are synthesized from benzoic acid or methylbenzoic acid and amine derivatives .
- Methods : The antioxidant activity of the compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds are also tested for their in vitro growth inhibitory activity against different bacteria .
- Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
-
Proteomics Research
For instance, benzamides are used in the synthesis of various pharmaceuticals . They can also be used in the production of dyes and other chemicals .
For instance, benzamides are used in the synthesis of various pharmaceuticals . They can also be used in the production of dyes and other chemicals .
特性
IUPAC Name |
2-bromo-N-(2,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONQPWFYFWAITH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351810 |
Source


|
| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,6-dimethylphenyl)benzamide | |
CAS RN |
195383-89-2 |
Source


|
| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)


![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)
![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)

![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)



